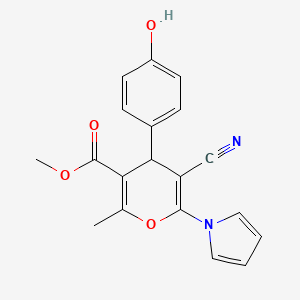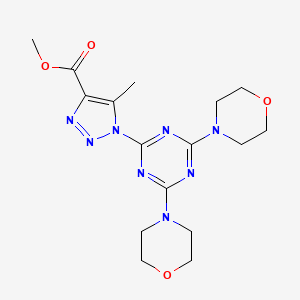
5-Chloro-4,6-dimethyl-2-(piperidin-1-ylsulfonyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,6-dimethyl-2-(piperidine-1-sulfonyl)pyridine-3-carbonitrile: is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine, methyl groups, a piperidine sulfonyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4,6-dimethyl-2-(piperidine-1-sulfonyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: Chlorine, methyl groups, and the piperidine sulfonyl group are introduced through substitution reactions using specific reagents and catalysts.
Addition of the Carbonitrile Group: The carbonitrile group is added through a nucleophilic substitution reaction, often using cyanide sources under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: Due to its unique structure, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-4,6-dimethyl-2-(piperidine-1-sulfonyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 2-Chloro-5-(piperidine-1-sulfonyl)pyridine
- 4,6-Dimethyl-2-(piperidine-1-sulfonyl)pyridine
- 5-Chloro-4,6-dimethyl-2-(piperidine-1-sulfonyl)pyridine
Uniqueness:
- Structural Features: The presence of both the carbonitrile group and the specific substitution pattern on the pyridine ring makes this compound unique.
- Reactivity: The combination of functional groups allows for diverse chemical reactivity, making it a versatile intermediate in organic synthesis.
- Applications: Its potential applications in various fields, including drug development and material science, highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C13H16ClN3O2S |
|---|---|
Molecular Weight |
313.80 g/mol |
IUPAC Name |
5-chloro-4,6-dimethyl-2-piperidin-1-ylsulfonylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16ClN3O2S/c1-9-11(8-15)13(16-10(2)12(9)14)20(18,19)17-6-4-3-5-7-17/h3-7H2,1-2H3 |
InChI Key |
DYDCFWKYVKWPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11491220.png)
![2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11491229.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11491230.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11491236.png)
![2-(5-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B11491239.png)

![2-amino-4-(3,4-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11491247.png)

![Ethyl 5-methoxy-2-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11491269.png)
![5-(1-azepanyl)-3-(phenylsulfanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11491272.png)
![3-{1-[3-(naphthalen-1-yloxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11491281.png)
![2-{[5-butyl-1-(4-fluorophenyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11491288.png)

![3-acetyl-6-methyl-2-{[4-(propan-2-yl)phenyl]amino}-4H-pyran-4-one](/img/structure/B11491307.png)
